molecular formula C27H31Cl3N6O B1257694 Bisbenzimide ethoxide trihydrochloride CAS No. 875756-97-1

Bisbenzimide ethoxide trihydrochloride

Cat. No. B1257694
CAS RN: 875756-97-1
M. Wt: 561.9 g/mol
InChI Key: JABNPSKWVNCGMX-UHFFFAOYSA-N
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Description

Bisbenzimide ethoxide trihydrochloride, also known as Hoechst 33342, is an organic compound used as a fluorescent stain for DNA in molecular biology applications . It tends to bind to adenine-thymine-rich regions of DNA and can decrease its density . This compound has been used in sorting living cells based on DNA content, used in flow cytometry for the determination of DNA content, and for the visualization of chromatin distribution in living cells .


Synthesis Analysis

The bis-benzimidazole ring system of Bisbenzimide ethoxide trihydrochloride was constructed from the piperazinyl terminus via a Pinner-type cyclization followed by oxidative cyclization of the diamine Schiff base .


Molecular Structure Analysis

An ab initio quantum mechanical study of the bis-benzimidazole derivative Hoechst 33342 is presented. Specifically, the molecular geometry, proton affinity, gas-phase basicity, hydration, pKa, and molecular interaction potential map of Hoechst 33342 and the forms obtained by its protonation and deprotonation were reported .


Chemical Reactions Analysis

Bisbenzimide ethoxide trihydrochloride tends to bind to adenine-thymine-rich regions of DNA and can decrease its density . It has been used to separate DNA according to their AT percentage using a cesium chloride (CsCl) gradient centrifugation .


Physical And Chemical Properties Analysis

Bisbenzimide ethoxide trihydrochloride tends to bind to adenine-thymine-rich regions of DNA and can decrease its density .

Mechanism of Action

Bisbenzimide ethoxide trihydrochloride tends to bind to adenine-thymine-rich regions of DNA . It has been found that it can visualize the neurites of Dorsal Root Ganglion too, but only when they are fixed in formalin . A neurotransmitter receptor mediated mechanism of action appears unlikely for SSRIs cytotoxicity on cancer cells .

Safety and Hazards

According to the safety data sheet, it is advised to avoid contact with skin and eyes, and to avoid formation of dust and aerosols . Further processing of solid materials may result in the formation of combustible dusts . The potential for combustible dust formation should be taken into consideration before additional processing occurs .

properties

IUPAC Name

2-(4-ethoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N6O.3ClH/c1-3-34-21-8-4-18(5-9-21)26-28-22-10-6-19(16-24(22)30-26)27-29-23-11-7-20(17-25(23)31-27)33-14-12-32(2)13-15-33;;;/h4-11,16-17H,3,12-15H2,1-2H3,(H,28,30)(H,29,31);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABNPSKWVNCGMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N6CCN(CC6)C.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31Cl3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40236482
Record name Bisbenzimide ethoxide trihydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

561.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow-green powder; [Acros Organics MSDS]
Record name Bisbenzimide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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Product Name

Bisbenzimide ethoxide trihydrochloride

CAS RN

875756-97-1
Record name Bisbenzimide ethoxide trihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875756971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bisbenzimide ethoxide trihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40236482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BISBENZIMIDE ETHOXIDE TRIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P976261J69
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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